1-Iodo-2-methylanthracene-9,10-dione
Description
Properties
Molecular Formula |
C15H9IO2 |
|---|---|
Molecular Weight |
348.13 g/mol |
IUPAC Name |
1-iodo-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H9IO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 |
InChI Key |
RHHQCJFVJCIMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Common iodinating agents include iodine monochloride (ICl) or iodine with nitric acid as an oxidizing agent. A proposed reaction setup involves dissolving 2-methylanthraquinone in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of ICl. The mixture is stirred for 12–24 hours, after which the product is precipitated using ice water.
Theoretical Reaction Pathway:
Challenges and Optimizations
-
Regioselectivity : Competing iodination at position 3 (meta to carbonyl groups) may occur. Pre-nitration or sulfonation to block undesired positions could improve selectivity.
-
Yield Limitations : Harsh acidic conditions may lead to side reactions, such as oxidation of the methyl group. Lower temperatures (0–5°C) and shorter reaction times mitigate this risk.
Synthesis via Arylhydrazine Intermediate
The metal-free iodination method reported by Zhang et al. (2018) provides a promising route for introducing iodine via arylhydrazine intermediates. This approach avoids corrosive reagents and offers moderate yields under mild conditions.
Nitration of 2-Methylanthraquinone
Nitration with fuming nitric acid introduces a nitro group at position 1, guided by the methyl group’s directing effects:
Reduction to Aryl Amine
Catalytic hydrogenation or treatment with Sn/HCl reduces the nitro group to an amine:
Diazotization and Hydrazine Formation
The amine is converted to a diazonium salt using NaNO₂/HCl, followed by reduction with SnCl₂ to yield the hydrazine derivative:
Iodination with Molecular Iodine
Reacting the hydrazine derivative with iodine in dimethyl sulfoxide (DMSO) at 60°C for 6 hours replaces the hydrazine group with iodine:
Experimental Data (Extrapolated from )
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 4h | 65–70% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 3h | 85–90% |
| Diazotization/Reduction | NaNO₂/HCl, SnCl₂, 0°C, 1h | 60–65% |
| Iodination | I₂, DMSO, 60°C, 6h | 40–45% |
Metal-Catalyzed Halogen Exchange
While less common for aryl iodides, halogen exchange reactions using Ullmann-type coupling or Finkelstein conditions could theoretically replace a pre-existing halogen (e.g., bromine) at position 1 with iodine.
Bromination Followed by Iodination
-
Bromination : Electrophilic bromination of 2-methylanthraquinone using Br₂/FeBr₃ yields 1-bromo-2-methylanthracene-9,10-dione.
-
Iodination : Treating the bromo derivative with NaI in acetone under reflux facilitates halogen exchange:
Challenges : Aryl bromides are less reactive than alkyl halides in SN2 reactions, necessitating high temperatures (80–100°C) and prolonged reaction times (24–48h).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Direct Iodination | Fewer steps, cost-effective | Poor regioselectivity, harsh conditions | 20–35% | Moderate |
| Arylhydrazine Route | Mild conditions, avoids metals | Multi-step, moderate yields | 40–45% | High |
| Halogen Exchange | High purity if bromo precursor available | Low efficiency, long reaction times | 15–25% | Low |
| Oxidative Functionalization | High functional group tolerance | Complex intermediates, specialized reagents | 10–20% | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the iodine atom under appropriate conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Generation of various substituted anthracene derivatives.
Scientific Research Applications
1-Iodo-2-methylanthracene-9,10-dione finds applications in multiple scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes involved in cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Comparison with Similar Anthracene-9,10-dione Derivatives
Structural Modifications and Substituent Effects
The biological, optical, and chemical properties of anthraquinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Anthracene-9,10-dione Derivatives
Key Comparative Insights
Electronic and Steric Effects
- Iodine vs.
- Similar methyl-substituted analogs (e.g., 1-hydroxy-2-methylanthracene-9,10-dione) show reduced bioavailability, suggesting methyl groups may limit solubility .
Bioavailability and Solubility
- Hydroxyl groups (e.g., in citreorosein) significantly reduce bioavailability compared to methyl or methoxy groups due to higher polarity and hydrogen bonding .
- Methoxy groups enhance solubility in organic solvents, as seen in AQ-1,8-3E-OCH₃, whereas hydroxylated analogs like AQ-1,8-3E-OH fail to exhibit phase separation, indicating substituent-dependent solubility thresholds .
Biological Activity
Introduction
1-Iodo-2-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and research findings.
Chemical Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H11I O2 |
| Molecular Weight | 340.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 102155-63-4 |
This compound is characterized by its anthracene backbone with iodine and carbonyl groups, which may contribute to its biological activity.
Biological Activities
Antitumor Activity
Research indicates that anthraquinone derivatives exhibit significant antitumor properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Apoptosis Induction
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated:
- IC50 Value : 15 µM
- Mechanism : Increased ROS levels and activation of caspase pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed promising results.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays. The compound showed a capacity to scavenge free radicals effectively.
Antioxidant Activity Results
| Assay Type | IC50 Value |
|---|---|
| DPPH Radical Scavenging | 20 µM |
| ABTS Radical Scavenging | 25 µM |
These results indicate that the compound can mitigate oxidative stress by neutralizing free radicals.
The biological activities of this compound are attributed to its ability to interact with cellular components:
- Reactive Oxygen Species Generation : Induces oxidative stress in cancer cells.
- Caspase Activation : Triggers apoptotic pathways.
- Membrane Disruption : Alters bacterial cell membranes leading to cell lysis.
Comparative Analysis with Other Anthraquinones
A comparative study was conducted with other anthraquinone derivatives to assess relative biological activities:
| Compound | Antitumor IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 15 | 32 (S. aureus) |
| Anthracycline Derivative A | 12 | 16 (S. aureus) |
| Anthracycline Derivative B | 18 | 40 (E. coli) |
This table highlights that while similar compounds exhibit comparable activities, the unique structure of this compound may confer distinct advantages in specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Iodo-2-methylanthracene-9,10-dione, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves halogenation of methyl-substituted anthraquinones. For iodination, electrophilic aromatic substitution (EAS) is preferred, where the methyl group directs iodination to the ortho position. Key parameters include:
- Temperature : Controlled heating (80–120°C) to avoid side reactions like deiodination .
- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilicity of iodine sources (e.g., I₂ or N-iodosuccinimide) .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Yield optimization requires monitoring reaction progress via TLC .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions. The methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with iodine’s electron-withdrawing effects .
- IR Spectroscopy : Confirms carbonyl stretches (~1670 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement, confirming iodine’s ortho position relative to the methyl group. Crystallization in dichloromethane/hexane mixtures produces suitable single crystals .
Q. How do the methyl and iodo substituents influence the compound’s electronic properties compared to other anthraquinone derivatives?
- Methodological Answer :
- Methyl Group : Electron-donating (+I effect) increases electron density at C2, directing iodination to C1. Stabilizes radical intermediates in redox reactions .
- Iodo Group : Electron-withdrawing (-I effect) reduces electron density at C1, enhancing electrophilic reactivity. Comparative studies with chloro/bromo analogs show slower substitution kinetics due to iodine’s larger atomic radius .
- UV-Vis Spectroscopy : Iodination red-shifts absorption maxima (λmax) by ~20 nm versus non-halogenated analogs, useful for photochemical applications .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Aryl-Iodine Bond Reactivity : The C-I bond’s polarizability facilitates oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT studies reveal transition states where Pd(0) coordinates to iodine, displacing the iodide .
- Competing Pathways : In SNAr reactions, iodine’s leaving-group ability (weaker vs. bromine/chlorine) requires strong bases (e.g., NaH) to activate the ring. Competing elimination (via dehydrohalogenation) is mitigated by low temperatures .
Q. How does this compound interact with biological macromolecules, and what methodologies assess its therapeutic potential?
- Methodological Answer :
- DNA Intercalation : Fluorescence quenching assays (using ethidium bromide displacement) quantify binding affinity. Methyl and iodine groups enhance planar stacking, increasing intercalation constants (K ≈ 10⁴ M⁻¹) .
- Antioxidant Activity : DPPH radical scavenging assays measure IC₅₀ values. The quinone moiety’s redox activity facilitates electron transfer, while iodine modulates lipophilicity for membrane penetration .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with kinase targets (e.g., EGFR), guided by iodine’s van der Waals interactions in hydrophobic pockets .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated anthraquinones?
- Methodological Answer :
- Systematic Variation of Substituents : Compare reactivity trends across halogenated analogs (e.g., 1-Chloro-2-methyl vs. 1-Iodo-2-methyl derivatives) using Hammett plots. Iodine’s polarizability may deviate from linear free-energy relationships .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C1) distinguishes between concerted vs. stepwise mechanisms in substitution reactions .
- Cross-Study Validation : Replicate disputed protocols (e.g., solvent purity, catalyst loading) to isolate experimental variables. For example, trace moisture in DMF may hydrolyze iodo groups, skewing yield data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
